molecular formula C12H20NO5- B12357329 2,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester, (2S)-

2,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester, (2S)-

Cat. No.: B12357329
M. Wt: 258.29 g/mol
InChI Key: UVCRSTLUNAIJQQ-QMMMGPOBSA-M
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Description

(S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID is a compound that features a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid group. The compound is often used in organic synthesis, particularly in the protection of amine groups due to the stability and ease of removal of the Boc group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID typically involves the protection of the amine group in the morpholine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The carboxylic acid group can be introduced through various methods, including oxidation of an alcohol precursor or direct carboxylation.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including (S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID, often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID can undergo several types of chemical reactions, including:

    Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.

    Substitution: Nucleophilic substitution reactions at the morpholine ring.

    Oxidation/Reduction: Oxidation of the carboxylic acid group to form esters or reduction to form alcohols.

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Deprotection: The primary amine and carbon dioxide.

    Substitution: Various substituted morpholine derivatives.

    Oxidation/Reduction: Esters or alcohols depending on the reaction conditions.

Scientific Research Applications

(S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID is used in various scientific research applications, including:

    Chemistry: As a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: In the synthesis of biologically active molecules and as a building block for drug development.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of fine chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(METHOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID: Similar structure but with a methoxycarbonyl group instead of a Boc group.

    (S)-4-(BENZYLOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID: Similar structure but with a benzyloxycarbonyl group.

Uniqueness

(S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID is unique due to the stability and ease of removal of the Boc group, making it a preferred protecting group in organic synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amine and facilitating selective reactions.

This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.

Biological Activity

2,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester, (2S)- is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • IUPAC Name : (3R)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.299 g/mol
  • CAS Number : 1263077-92-4

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Chelation Properties : The compound exhibits strong chelation abilities towards metal ions such as Cu(II), which is crucial in the context of neurodegenerative diseases like Alzheimer's. Chelators help in reducing metal-induced oxidative stress and amyloid plaque formation .
  • Anti-Amyloid Activity : Studies have shown that derivatives of morpholinedicarboxylic acids can bind to amyloid beta (Aβ) aggregates. This binding is essential for the development of potential therapeutic agents aimed at treating Alzheimer’s disease by preventing the accumulation of toxic oligomers .
  • Lipophilicity : The compound's favorable lipophilicity enhances its ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Metal ChelationStrong binding affinity for Cu(II)
Anti-AmyloidInhibits Aβ aggregation
LipophilicityHigh log D values indicating good BBB penetration

Case Studies

  • Alzheimer's Disease Research : A study highlighted the use of bifunctional chelators that include morpholinedicarboxylic acid derivatives. These compounds showed significant binding to Aβ species and were effective in reducing plaque formation in mouse models of Alzheimer's disease .
  • In Vivo Studies : Autoradiography studies using radiolabeled complexes demonstrated that these compounds could effectively target amyloid plaques in transgenic mouse models, confirming their potential as diagnostic tools for Alzheimer's disease .

Properties

Molecular Formula

C12H20NO5-

Molecular Weight

258.29 g/mol

IUPAC Name

(2S)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylate

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15)/p-1/t8-/m0/s1

InChI Key

UVCRSTLUNAIJQQ-QMMMGPOBSA-M

Isomeric SMILES

CC1(CN(C[C@H](O1)C(=O)[O-])C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CN(CC(O1)C(=O)[O-])C(=O)OC(C)(C)C)C

Origin of Product

United States

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